molecular formula C19H22N2O3 B2803777 N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide CAS No. 1210933-20-2

N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide

Cat. No.: B2803777
CAS No.: 1210933-20-2
M. Wt: 326.396
InChI Key: MIWMGNNFDJNLHA-UHFFFAOYSA-N
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Description

N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide is a chemical compound characterized by the presence of a pyrrolidine ring substituted with two 4-methoxyphenyl groups and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine and a suitable amide-forming reagent. One common method involves the use of a condensation reaction where 4-methoxybenzaldehyde reacts with pyrrolidine in the presence of a catalyst to form the intermediate, which is then treated with a carboxamide-forming reagent to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide
  • N,N’-bis(4-methoxyphenyl)pyrrolidine-2-carboxamide
  • N,N’-bis(4-methoxyphenyl)pyrrolidine-3-carboxamide

Uniqueness

N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. The presence of methoxy groups can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-23-17-7-3-14(4-8-17)15-11-12-21(13-15)19(22)20-16-5-9-18(24-2)10-6-16/h3-10,15H,11-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWMGNNFDJNLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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